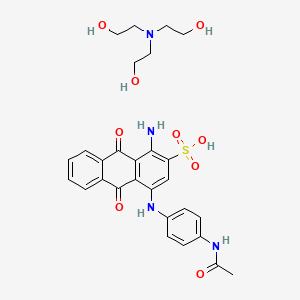
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments. Its unique structure allows it to interact with different substrates, making it a valuable compound in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt typically involves multiple steps, starting from readily available starting materials. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to introduce amino groups.
Acetylation: The amino groups are then acetylated to form acetylamino derivatives.
Coupling Reaction: The acetylamino derivatives are coupled with anthraquinone derivatives under specific conditions to form the desired compound.
Sulfonation: The final step involves the sulfonation of the anthraquinone derivative to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
科学研究应用
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of textiles, inks, and coatings due to its vibrant color properties.
作用机制
The mechanism of action of 4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
相似化合物的比较
Similar Compounds
- **4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid
- **4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-hydroxybenzoic acid
Uniqueness
4-((4-(Acetylamino)phenyl)amino)-1-amino-2-anthraquinonesulfonic acid, triethanolamine salt stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes.
属性
CAS 编号 |
70788-50-0 |
|---|---|
分子式 |
C28H32N4O9S |
分子量 |
600.6 g/mol |
IUPAC 名称 |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C22H17N3O6S.C6H15NO3/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;8-4-1-7(2-5-9)3-6-10/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);8-10H,1-6H2 |
InChI 键 |
HZPWACMIUKGKQY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


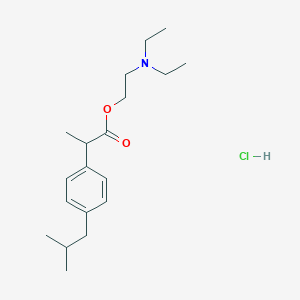
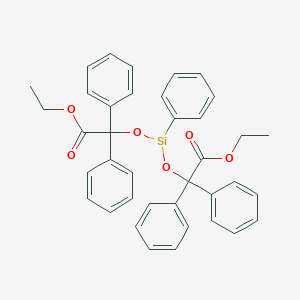


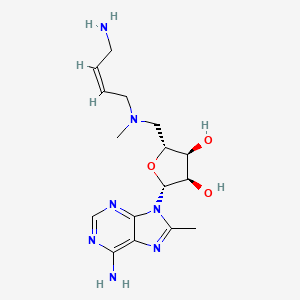
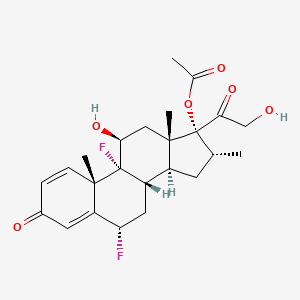
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
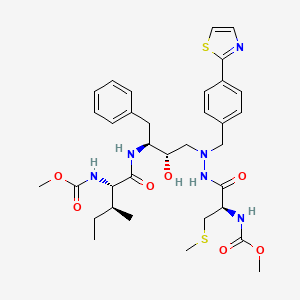
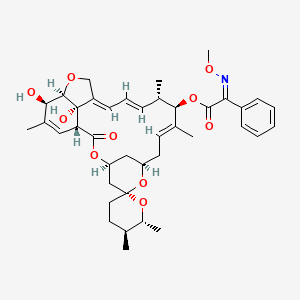
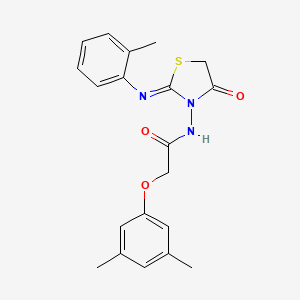
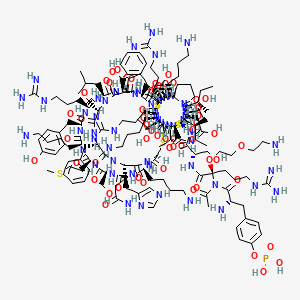
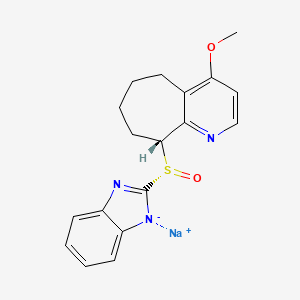
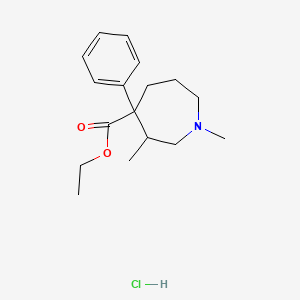
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
